3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that incorporates both a brominated pyridine and an oxadiazole moiety. This compound is classified within the broader category of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom and the oxadiazole ring enhances its potential as a building block for more complex organic compounds, particularly in pharmaceutical research.
The synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed for monitoring the progress of the reactions and characterizing the final product.
The molecular formula of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is , with a molecular weight of approximately 240.06 g/mol. The compound features a five-membered oxadiazole ring that includes two nitrogen atoms and one oxygen atom, along with a pyridine ring substituted at the 5-position by the oxadiazole moiety.
The structural representation can be depicted using various formats:
InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3
CC1=NN=C(O1)C2=CC(=CN=C2)Br
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine exhibits reactivity characteristic of both its pyridine and oxadiazole components. Common reactions include:
These reactions are significant for further functionalization and exploration of biological activity.
The physical properties include:
The compound's chemical properties are influenced by its functional groups:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to characterize these properties further.
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has garnered interest in various scientific fields:
The synthesis of 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine relies on strategic cyclocondensation between bromopyridine-carboxylate derivatives and N-hydroxyacetamidine precursors. A pivotal intermediate is 3-bromo-5-methyl-1,2,4-oxadiazole (CAS 1228427-07-3), synthesized from amidoximes through dehydrative cyclization using in situ-generated Vilsmeier reagents (POCl₃/DMF). This precursor undergoes nucleophilic substitution with 5-bromonicotinic acid derivatives under mild conditions (60°C, DMF, 8h), achieving 65-78% yields [3].
Alternative routes employ amidoxime intermediates (e.g., 4-((5-fluoro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-N'-hydroxybenzimidamide) cyclized with carboxylic acids using EDC·HCl/sodium acetate in ethanol under reflux [6]. This method enables modular assembly but requires precise stoichiometric control to suppress oxadiazole ring degradation.
Table 1: Cyclocondensation Methods for Oxadiazole-Pyridine Hybrids
Starting Material | Reagent/Catalyst | Conditions | Yield (%) |
---|---|---|---|
3-Bromo-5-methyl-1,2,4-oxadiazole | 5-Bromonicotinic acid | DMF, 60°C, 8h | 78 |
Amidoxime intermediate | EDC·HCl, NaOAc | EtOH, reflux, 3h | 82 |
N-hydroxyimidoyl chloride | Triethylamine | CH₂Cl₂, RT, 2h | 85 |
Non-conventional energy sources significantly enhance cyclocondensation efficiency. Microwave irradiation (150W, 120°C) reduces reaction times from hours to minutes (8–12 min) while improving yields to >85% by minimizing thermal decomposition. Solvent-free protocols under microwave conditions further enhance atom economy, particularly for the cyclization of amidoximes with esters [6].
Ultrasound-assisted synthesis (40 kHz, 30°C) using Ph₃P-I₂ in dichloromethane enables one-pot amidoxime formation and cyclization. This method achieves 90% conversion in <1h by accelerating mass transfer and intermediate activation, though scalability remains challenging [3] [6].
Suzuki-Miyaura couplings exploit the C-Br bond reactivity in 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. RuPhos Pd G4 catalyzes cross-couplings with arylboronic acids (2 mol% catalyst, K₃PO₄, THF/H₂O, 80°C), yielding biaryl derivatives with >95% retention of the oxadiazole ring [8]. The bromine’s ortho-position to the oxadiazole enhances oxidative addition kinetics, enabling reactions at 50°C lower than typical bromopyridines.
Table 2: Metal-Catalyzed Functionalization of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Catalyst | Coupling Partner | Temperature (°C) | Yield (%) |
---|---|---|---|
RuPhos Pd G4 | Phenylboronic acid | 80 | 95 |
Pd(PPh₃)₄ | 4-Carboxyphenylboronate | 100 | 88 |
NiCl₂(dppe) | Vinyltributyltin | 110 | 76 |
Regioselective bromination of 5-(pyridin-3-yl)-3-methyl-1,2,4-oxadiazole exploits the oxadiazole’s weak coordination capability. Lithium-halogen exchange at -78°C using n-BuLi followed by quenching with Br₂ affords 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with 93% regioselectivity. The oxadiazole nitrogen directs metalation to the pyridine’s C3 position, overriding the inherent C2/C4 preference of pyridine [6].
Limitations include sensitivity to solvent polarity (THF required) and competing side reactions above -70°C. Alternatives involve Pd(0)-catalyzed C-H bromination using NBS, though yields rarely exceed 60% due to oxadiazole ring sensitivity [6].
Direct coupling of pre-formed bromopyridines with oxadiazole zinc chlorides offers superior regiocontrol. For example, 3,5-dibromopyridine undergoes Negishi coupling with 5-(zinc chloride)-3-methyl-1,2,4-oxadiazole (Pd₂(dba)₃/XPhos, toluene, 100°C) to install the oxadiazole selectively at C5. Subsequent bromination at C3 then yields the title compound in a two-step sequence (overall 68% yield) [9]. This approach circumvents the instability of halogenated oxadiazoles like 3-bromo-5-methyl-1,2,4-oxadiazole [3].
Structural Features and Physicochemical Properties
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: